molecular formula C8H14Cl2N2 B097679 Phenethylhydrazine dihydrochloride CAS No. 16904-30-6

Phenethylhydrazine dihydrochloride

Cat. No.: B097679
CAS No.: 16904-30-6
M. Wt: 209.11 g/mol
InChI Key: QSHKVNHUVGFHAA-UHFFFAOYSA-N
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Description

Rp-cAMPS (sodium salt), also known as adenosine-3’,5’-cyclic monophosphorothioate, Rp-isomer, is a cyclic adenosine monophosphate (cAMP) analog. It is a potent, competitive antagonist of cAMP-induced activation of cAMP-dependent protein kinase A (PKA) types I and II. This compound is resistant to hydrolysis by phosphodiesterases, making it a valuable tool in biochemical research .

Scientific Research Applications

Rp-cAMPS (sodium salt) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:

    Biochemical Research: Rp-cAMPS (sodium salt) is used to study the role of cAMP-dependent protein kinases in various cellular processes. .

    Neuroscience: The compound is used to investigate the mechanisms of synaptic plasticity and neurotransmission.

    Pharmacology: Rp-cAMPS (sodium salt) is used to explore the effects of cAMP antagonists on various physiological and pathological conditions. .

    Cell Biology: The compound is used to study the regulation of cell growth, differentiation, and apoptosis. .

Mechanism of Action

Phenethylhydrazine dihydrochloride is known to be used in the treatment of symptoms of vertigo . Betahistine, a drug that is also known as this compound, is thought to work by improving blood flow to the inner ear .

Safety and Hazards

Phenethylhydrazine dihydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rp-cAMPS (sodium salt) is synthesized through the modification of natural cAMP. The synthesis involves the replacement of one of the exocyclic oxygen atoms in the cyclic phosphate moiety with sulfur, resulting in the formation of a phosphorothioate group. This modification is achieved through a series of chemical reactions, including phosphorylation and thiolation .

Industrial Production Methods

The industrial production of Rp-cAMPS (sodium salt) involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically crystallized as a sodium salt to enhance its solubility and stability .

Chemical Reactions Analysis

Types of Reactions

Rp-cAMPS (sodium salt) primarily undergoes substitution reactions due to the presence of the phosphorothioate group. It is resistant to oxidation and reduction reactions under normal physiological conditions .

Common Reagents and Conditions

The synthesis and reactions involving Rp-cAMPS (sodium salt) often require reagents such as phosphorylating agents, thiolating agents, and various solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed

The major product formed from the synthesis of Rp-cAMPS (sodium salt) is the cyclic monophosphorothioate analog of cAMP. This compound retains the biological activity of cAMP but acts as an antagonist to cAMP-dependent protein kinases .

Comparison with Similar Compounds

Properties

IUPAC Name

2-phenylethylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c9-10-7-6-8-4-2-1-3-5-8;;/h1-5,10H,6-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHKVNHUVGFHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168641
Record name Hydrazine, phenethyl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16904-30-6
Record name Phenelzine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016904306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, phenethyl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenelzine Dihydrochloride
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